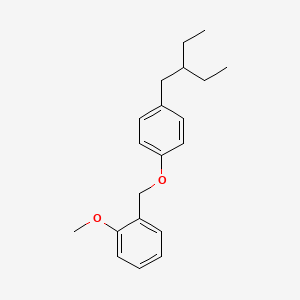![molecular formula C12H10S2 B14297441 2-[(2-Phenylethenyl)sulfanyl]thiophene CAS No. 113791-96-1](/img/structure/B14297441.png)
2-[(2-Phenylethenyl)sulfanyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Phenylethenyl)sulfanyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a phenylethenyl group via a sulfur atom. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethenyl)sulfanyl]thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of metal-catalyzed reactions due to their efficiency and scalability. The Suzuki–Miyaura coupling is one such method that is widely used in the industry for the production of complex thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Phenylethenyl)sulfanyl]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Applications De Recherche Scientifique
2-[(2-Phenylethenyl)sulfanyl]thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Phenylethenyl)sulfanyl]thiophene involves its interaction with various molecular targets and pathways. For example, its anti-cancer activity may be due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[(2-Phenylethenyl)sulfanyl]thiophene include other thiophene derivatives such as 2-Butylthiophene and 2-Octylthiophene . These compounds share a common thiophene ring structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Uniqueness
What sets this compound apart from other similar compounds is its unique phenylethenyl substituent, which can impart distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
113791-96-1 |
|---|---|
Formule moléculaire |
C12H10S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
2-(2-phenylethenylsulfanyl)thiophene |
InChI |
InChI=1S/C12H10S2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-10H |
Clé InChI |
AUBLGYYVCQSCDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CSC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)

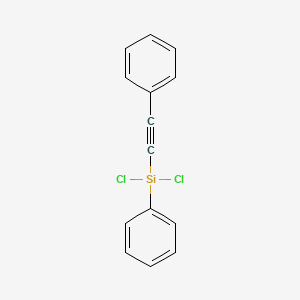

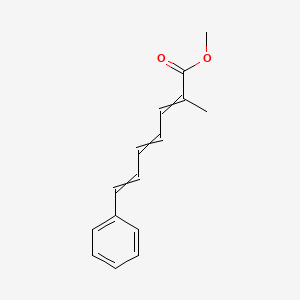
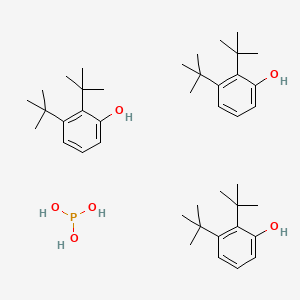


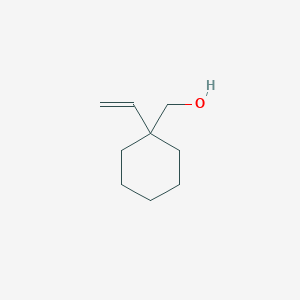
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)



